molecular formula C9H9FINO2 B12851054 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide

2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide

Cat. No.: B12851054
M. Wt: 309.08 g/mol
InChI Key: UMLYPCHHEDZTLZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9FINO2 and a molecular weight of 309.08 g/mol . This compound is characterized by the presence of fluorine and iodine atoms attached to a benzamide core, along with methoxy and methyl groups. It is a member of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.

    Amidation: Formation of the benzamide structure by reacting the halogenated benzene with appropriate amine derivatives.

    Methoxylation and Methylation: Introduction of methoxy and methyl groups to the amide nitrogen.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki and Stille coupling, which are commonly used in organic synthesis.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The methoxy and methyl groups may also play a role in modulating its activity by influencing its electronic and steric properties. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H9FINO2

Molecular Weight

309.08 g/mol

IUPAC Name

2-fluoro-3-iodo-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9FINO2/c1-12(14-2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3

InChI Key

UMLYPCHHEDZTLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)I)F)OC

Origin of Product

United States

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